molecular formula C10H10Cl2O B13517708 4-(2,5-Dichlorophenyl)butan-2-one

4-(2,5-Dichlorophenyl)butan-2-one

Cat. No.: B13517708
M. Wt: 217.09 g/mol
InChI Key: SDBCJTOPYWLGCN-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, featuring a dichlorophenyl group attached to the second carbon of the butanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)butan-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,5-Dichlorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

    4-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    4-(2,6-Dichlorophenyl)butan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.

Uniqueness: 4-(2,5-Dichlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Biological Activity

4-(2,5-Dichlorophenyl)butan-2-one, also known as a derivative of 4-(2,5-dichlorophenyl)butan-2-ol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a butanone structure, which significantly influences its reactivity and biological interactions. The presence of chlorine atoms can enhance the lipophilicity and binding affinity of the compound to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce inflammation in various models, possibly by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptor activities linked to pain and inflammation, enhancing its therapeutic potential.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising antibacterial potential.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent effect with a maximum reduction observed at a dosage of 50 mg/kg.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundSignificant (MIC: 32 µg/mL)Strong (50 mg/kg efficacy)Dichlorophenyl group enhances activity
4-(2,4-Dichlorophenyl)butan-2-oneModerateModerateDifferent substitution pattern
4-(3,5-Dichlorophenyl)butan-2-oneWeakWeakLess effective due to structural differences

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3

InChI Key

SDBCJTOPYWLGCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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